1-Bromo-2,4-dinitrobenzene (CAS 584-48-5) is a highly activated aryl bromide characterized by two strongly electron-withdrawing nitro groups positioned ortho and para to the bromine atom. This dual activation renders the carbon-bromine bond exceptionally susceptible to both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. In industrial and laboratory procurement, it is primarily sourced as a high-turnover electrophilic substrate for biochemical assays, a precursor for electron-deficient N-heterocyclic carbenes (NHCs), and a versatile building block for synthesizing complex 2,4-dinitrophenyl derivatives. Its balanced reactivity profile makes it a critical material when unactivated bromides fail to react or when the corresponding fluoro-analogs pose unacceptable handling hazards .
Attempting to substitute 1-Bromo-2,4-dinitrobenzene with its cheaper chlorinated analog, 1-chloro-2,4-dinitrobenzene (CDNB), fundamentally alters reaction kinetics and assay sensitivity. In biochemical profiling, the C-Br bond offers a superior leaving group trajectory, resulting in nearly double the specific activity in certain enzymatic turnover models compared to CDNB [1]. Furthermore, in palladium-catalyzed cross-coupling, the C-Cl bond of CDNB undergoes oxidative addition too slowly under mild conditions, whereas the C-Br bond reacts readily. Conversely, substituting with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) introduces extreme SNAr reactivity that often leads to poor regioselectivity, over-derivatization, and severe toxicity risks, making the bromo-variant the optimal choice for controlled, reproducible functionalization [2].
In comparative in vitro kinetics assays utilizing Mus musculus Glutathione Transferase P1-1 (MmGSTP1-1), 1-Bromo-2,4-dinitrobenzene demonstrated significantly higher specific activity as an electrophilic substrate compared to the industry-standard 1-chloro-2,4-dinitrobenzene (CDNB). While CDNB is conventionally set as the 100% baseline for GST activity, the bromo-analog achieved a specific activity of 188.8% [1]. This enhanced turnover is attributed to the lower bond dissociation energy of the C-Br bond, facilitating a faster rate of nucleophilic attack by glutathione.
| Evidence Dimension | Relative specific activity in GSTP1-1 assay |
| Target Compound Data | 188.8% specific activity |
| Comparator Or Baseline | 1-Chloro-2,4-dinitrobenzene (CDNB) (100% baseline) |
| Quantified Difference | 88.8% higher enzymatic turnover rate |
| Conditions | In vitro MmGSTP1-1 kinetics assay with glutathione |
Procuring this compound allows researchers to develop highly sensitive GST assays with nearly double the signal-to-noise ratio of standard CDNB-based kits.
In predictive toxicology models evaluating binary mixture toxicity and electrophilic reactivity, 1-Bromo-2,4-dinitrobenzene is validated as a highly reactive soft electrophile. In the Direct Peptide Reactivity Assay (DPRA), the compound exhibited a positive binding potency with cysteine of >21% [1]. In contrast, the chloro-analog (CDNB), despite being reactive with glutathione, is not predicted to be reactive with cysteine under the same standardized profiling conditions. This distinct reactivity profile makes the bromo-derivative a superior standard for mapping covalent binding interactions with thiol-containing peptides.
| Evidence Dimension | Cysteine binding potency (DPRA) |
| Target Compound Data | >21% binding potency |
| Comparator Or Baseline | 1-Chloro-2,4-dinitrobenzene (Not reactive with cysteine) |
| Quantified Difference | Qualitative shift from non-reactive to highly reactive (>21% binding) |
| Conditions | Direct Peptide Reactivity Assay (DPRA) for soft electrophile screening |
For toxicologists and drug discovery teams screening covalent binders, this compound provides a reliable, high-potency positive control for cysteine-directed electrophilic reactivity.
The synthesis of electron-deficient N-heterocyclic carbenes (NHCs) requires highly activated arylating agents. The reaction of 1-(2,4-dinitrophenyl)-1H-imidazole with 1-Bromo-2,4-dinitrobenzene successfully yields the sterically demanding imidazolium salt 1,3-bis(2,4-dinitrophenyl)imidazolium bromide (2a·HBr) at a 68% yield[1]. This specific dinitrophenylation is critical because the resulting DNP-substituted NHC ligand acts as a strong electron-withdrawing group, remarkably decreasing the sigma-donating ability of the carbenic carbon while increasing its pi-accepting ability in Rh and Au complexes—a feat difficult to achieve with unactivated aryl bromides.
| Evidence Dimension | Imidazolium salt precursor yield |
| Target Compound Data | 68% yield of 2a·HBr |
| Comparator Or Baseline | Unactivated aryl bromides (Fail to react under mild SNAr conditions) |
| Quantified Difference | Enables direct 2,4-dinitrophenylation to form highly pi-accepting carbene precursors |
| Conditions | CH3CN solvent, 120 °C, 21 hours |
Catalyst designers should procure this compound to synthesize specialized NHC ligands that require extreme electron-withdrawing properties for tuning transition-metal reactivity.
Due to its 188.8% relative specific activity compared to CDNB, this compound is the optimal substrate for quantifying GST activity in low-concentration biological samples or when screening weak GST inhibitors [1].
Its validated >21% cysteine binding potency makes it an essential soft electrophile standard for predictive toxicology, skin sensitization assays, and the profiling of covalent drug candidates [2].
As a reliable 2,4-dinitrophenylating agent, it is the preferred precursor for generating 1,3-bis(2,4-dinitrophenyl)imidazolium salts, which are used to tune the pi-accepting capabilities of gold and rhodium catalysts [3].
Irritant